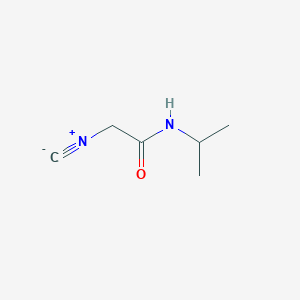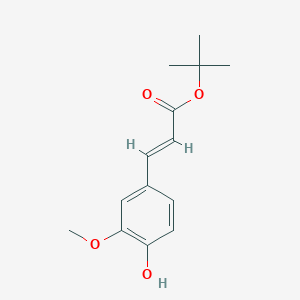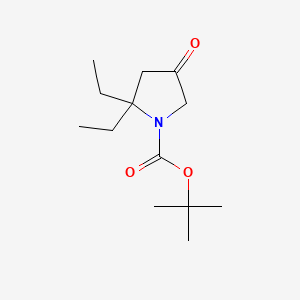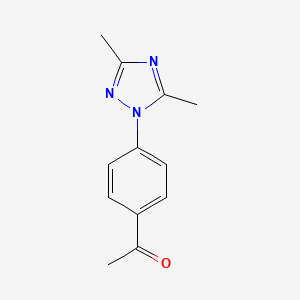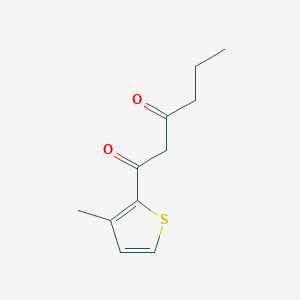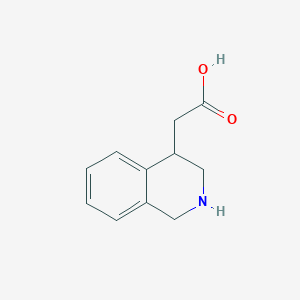
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale synthesis .
化学反応の分析
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. Reaction conditions often involve the use of catalysts such as transition metals to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various bioactive molecules and alkaloids.
Biology: The compound is used in studies related to neurodegenerative disorders and infectious diseases due to its biological activity.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neuroinflammatory and neurodegenerative conditions.
Industry: The compound is used in the production of chiral scaffolds for asymmetric catalysis
作用機序
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory or neuroprotective effects .
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 2-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
- N-Benzyl tetrahydroisoquinoline
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,9,12H,5-7H2,(H,13,14) |
InChIキー |
HYTANDXJNABRBN-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2CN1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


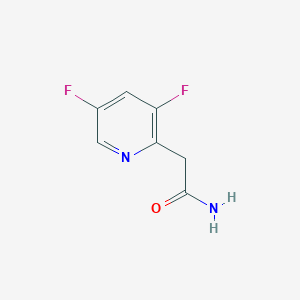
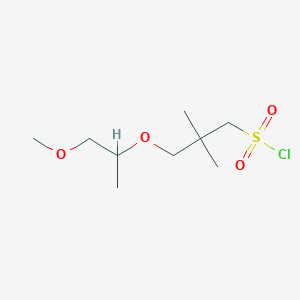
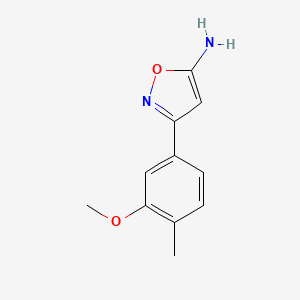
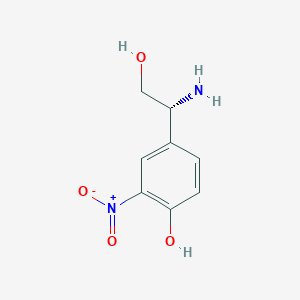
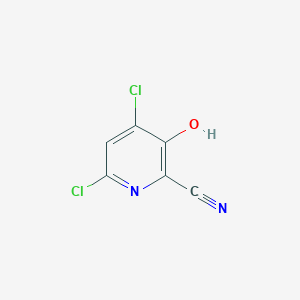
![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)

![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
